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Compound of Interest

Compound Name: Chrysin

Cat. No.: B1683763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of

chrysin (5, 7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various

plants. The document synthesizes key findings from acute, sub-chronic, and genotoxicity

studies conducted in animal models. It is intended to serve as a resource for professionals

involved in drug development and safety assessment, offering detailed experimental protocols,

quantitative data summaries, and visual representations of study workflows and toxicity

mechanisms.

Acute Oral Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance

following a single high-dose administration. For chrysin, these studies have established a

median lethal dose (LD50), providing a preliminary measure of its safety margin.

Quantitative Data: Acute Toxicity
The acute oral toxicity of chrysin has been evaluated in rodent models, with results indicating

a relatively low order of acute toxicity.
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Parameter Species/Strain
Vehicle/Formul
ation

Value Citation

LD50
Sprague Dawley

Rats
Not Specified 4350 mg/kg [1][2][3]

Mortality
Sprague Dawley

Rats
Not Specified

40% mortality at

5000 mg/kg
[1][2][3]

LD50 Wistar Rats

Oil-in-Water

Emulsion

(chrysin-ES)

>2000 mg/kg [4][5]

Experimental Protocol: Acute Oral Toxicity (OECD 425)
The acute oral toxicity of chrysin was determined following the Organisation for Economic Co-

operation and Development (OECD) Guideline 425 (Up-and-Down Procedure).

Animal Model: Sprague Dawley rats are commonly used.[2] For studies on specific

formulations like an oil-in-water emulsion system (chrysin-ES), Wistar rats have been

utilized.[4][5]

Administration: A single dose of chrysin is administered via oral gavage.[2][5]

Dosing Procedure: The study may employ a limit test at a high dose (e.g., 2000 or 5000

mg/kg) or a sequential dosing approach.[2][4] In the latter, animals are dosed one at a time.

The outcome for the previously dosed animal dictates the dose for the next one (either

increased or decreased).

Observation Period: Animals are observed for 14 days post-administration.[4]

Parameters Monitored:

Mortality and morbidity.

Clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, and

behavioral patterns.[4][5]
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Body weight changes, typically recorded on days 1, 7, and 14.[4]

Gross necropsy of all animals at the end of the observation period to identify any

pathological changes.[4]
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Phase 1: Preparation & Dosing

Phase 2: Observation

Phase 3: Terminal Analysis

Animal Acclimatization
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Fasting (Overnight)
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Workflow for an Acute Oral Toxicity Study (OECD 425).
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Sub-Chronic Toxicity
Sub-chronic toxicity studies assess the adverse effects of repeated or continuous exposure to a

substance over a period of 90 days. These studies are crucial for determining the No-

Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level

(LOAEL).

Quantitative Data: 90-Day Sub-Chronic Oral Toxicity
Study in Rats
A key 90-day study in Sprague Dawley rats established the NOAEL and LOAEL for chrysin
and identified target organs for toxicity at high doses.[1][2][3]

Parameter Value Citation

NOAEL 500 mg/kg/day (for both sexes) [1][2][3]

LOAEL
1000 mg/kg/day (for both

sexes)
[1][2][3]

Summary of Findings at the LOAEL (1000 mg/kg/day)[1][2]
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Category Finding Sex Specificity

Body & Organ Weight
Significantly decreased body

weight.
Male Rats

Significantly increased liver

weight.
Male Rats

Hematology

Significant alterations in RBC,

MCH, MCHC, TLC,

lymphocytes, and neutrophils.

Not specified/variable

Blood Chemistry

Significant alterations in

albumin, bilirubin, ALT, AST,

creatinine, and GGT.

Some limited to one sex

Oxidative Stress

Significant increase in hepatic

and renal oxido-nitrosative

stress.

Both sexes

Histopathology
Renal and hepatic histological

aberrations were induced.
Both sexes

Cardiovascular & Lung

No significant changes in ECG

(except heart rate),

hemodynamics, or lung

function.

Both sexes

Experimental Protocol: 90-Day Sub-Chronic Study
(OECD 408)
The 90-day oral toxicity study for chrysin was conducted in accordance with OECD Guideline

408.

Animal Model: Sprague Dawley rats.[2]

Administration: Daily administration via oral gavage for 90 consecutive days.[2]

Dose Groups: Typically includes a vehicle control group and at least three dose levels, such

as those used to determine the NOAEL (500 mg/kg) and LOAEL (1000 mg/kg) for chrysin.
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[2]

Parameters Monitored:

In-life: Daily clinical observations, weekly detailed physical examinations, body weight and

food/water consumption measurements, and ophthalmological exams.

Periodic: Hematology and clinical biochemistry analysis at specified intervals and prior to

termination.

Terminal: At 90 days, animals are euthanized. Blood is collected for a complete analysis. A

full necropsy is performed, major organs are weighed, and a comprehensive list of tissues

is collected and preserved for histopathological examination.

Visualization: 90-Day Sub-Chronic Toxicity Workflow
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Workflow for a 90-Day Sub-Chronic Toxicity Study (OECD 408).

Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to

mutations or cancer. Studies indicate that chrysin does not possess genotoxic potential.

Summary of Genotoxicity Data
Chrysin has been evaluated in a battery of standard in vitro and in vivo genotoxicity tests.
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Assay System/Model Finding Citation

Bacterial Reverse

Mutation (Ames Test)

S. typhimurium strains

TA98, TA100, TA1535,

TA1537, TA102 (with

and without metabolic

activation)

Non-mutagenic [6]

In Vitro Chromosomal

Aberration

Chinese hamster lung

(CHL) fibroblast cells

Non-clastogenic (did

not induce

aberrations)

[6]

In Vivo Micronucleus

Test

ICR Male Mice (Bone

Marrow)

Negative (no increase

in micronuclei at

doses up to 2000

mg/kg)

[6]

Furthermore, an encapsulated form of chrysin (chrysin-ES) was also found to be non-

mutagenic and even exhibited anti-mutagenic properties in some assays.[4][5]

Experimental Protocol: In Vivo Micronucleus Test (OECD
474)
This assay assesses chromosomal damage by detecting fragments or whole chromosomes left

behind during cell division, which form micronuclei.

Animal Model: ICR male mice.[6]

Administration: Chrysin is administered orally at multiple dose levels (e.g., 500, 1000, and

2000 mg/kg).[6]

Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single

administration or 24 hours after the final dose in a repeated-dose regimen.

Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated

polychromatic erythrocytes (MNPCEs) is scored relative to the total number of polychromatic

erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also

calculated to assess bone marrow toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/publication/264114771_Genotoxicity_Studies_of_Chrysin
https://www.researchgate.net/publication/264114771_Genotoxicity_Studies_of_Chrysin
https://www.researchgate.net/publication/264114771_Genotoxicity_Studies_of_Chrysin
https://www.benchchem.com/product/b1683763?utm_src=pdf-body
https://www.benchchem.com/product/b1683763?utm_src=pdf-body
https://www.mdpi.com/2079-4991/14/12/1001
https://pmc.ncbi.nlm.nih.gov/articles/PMC11206519/
https://www.researchgate.net/publication/264114771_Genotoxicity_Studies_of_Chrysin
https://www.benchchem.com/product/b1683763?utm_src=pdf-body
https://www.researchgate.net/publication/264114771_Genotoxicity_Studies_of_Chrysin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: A significant, dose-dependent increase in the frequency of MNPCEs in treated

animals compared to controls indicates a positive result.[6] Chrysin did not produce such an

increase.[6]

Mechanism of Toxicity
At high doses (≥1000 mg/kg), the primary mechanism of chrysin-induced toxicity appears to

be the induction of oxido-nitrosative stress. This cellular stress state can overwhelm antioxidant

defenses, leading to damage in susceptible organs.

The sub-chronic toxicity study identified the liver and kidneys as the primary target organs.[1][2]

The observed increase in oxido-nitrosative stress in these organs likely underlies the

histological damage (aberrations) and the altered biochemical markers (e.g., elevated ALT,

AST, creatinine) seen at the LOAEL.[1][2] It is important to note that at lower doses (≤500

mg/kg), these effects were not observed.

Visualization: Postulated High-Dose Toxicity Pathway
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Mechanism of High-Dose Chrysin Toxicity.
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Conclusion
The preliminary toxicity data from animal models indicates that chrysin has a low order of

acute toxicity. A 90-day sub-chronic study in rats established a NOAEL of 500 mg/kg/day and a

LOAEL of 1000 mg/kg/day.[1][2][3] Toxicity at high doses is primarily associated with oxido-

nitrosative stress, leading to reversible hepatic and renal effects.[1][2] Importantly, a standard

battery of genotoxicity tests revealed no mutagenic or clastogenic potential.[6] While some

studies have investigated chrysin's effects on the reproductive system, they have primarily

focused on its protective capacity against other known toxicants rather than its inherent toxicity.

[7][8][9] These findings provide a solid foundation for the continued investigation of chrysin in

drug development, suggesting a favorable safety profile at pharmacologically relevant doses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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